molecular formula C18H10N2O4S2 B2964418 4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid CAS No. 305376-86-7

4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid

Cat. No. B2964418
CAS RN: 305376-86-7
M. Wt: 382.41
InChI Key: KJSPLWPBLSZNDF-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as OTAVA-BB 1202768 and has a molecular formula of C22H13N2O4S2.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated the potential of derivatives of 4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid in antimicrobial applications. For instance, compounds synthesized from thioureidobenzoic acid, which shares structural similarities with the compound , have shown promising antibacterial activity against various gram-negative and gram-positive bacteria, including E. coli, P. aeruginosa, S. aureus, and C. diphtheriae (Dabholkar & Tripathi, 2011).

Anticancer and Enzyme Inhibitory Activities

Derivatives of the compound have been synthesized and tested for their inhibitory activity against carbonic anhydrase isoforms and for their anticancer properties. Some derivatives have shown significant inhibitory effects on tumor-associated isoforms of carbonic anhydrase, as well as potent anticancer activity against breast and colorectal cancer cell lines, through mechanisms such as the induction of the apoptotic pathway (Eldehna et al., 2017).

Anticonvulsant Activity

Further research into thiazolidinonyl derivatives of 2-oxo/thiobarbituric acids, which are structurally related to 4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid, has revealed their potential anticonvulsant properties. Some of these compounds have shown promising results in in vivo studies, with potency comparable to standard anticonvulsant drugs (Agarwal et al., 2006).

Synthesis of Novel Heterocycles

The compound has been utilized in the synthesis of new heterocycles with potential biological activities. Studies have involved the synthesis of new tetrazole and azitidenen compounds, exploring their antimicrobial, anti-inflammatory, and analgesic properties (Neamah M & Jassim, 2022).

Influence on Biological Activities

Research has also investigated the influence of gamma irradiation on the biological activities of novel compounds synthesized from this chemical structure. These studies provide insights into how physical processes can affect the pharmacological profiles of such compounds (Mansour et al., 2021).

Mechanism of Action

Target of Action

The primary target of 4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid is the metalloenzyme carbonic anhydrase (CA, EC 4.2.1.1), specifically the isoforms hCA I, II, IV, and IX . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide and water to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid acts as an inhibitor of carbonic anhydrase . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction.

Biochemical Pathways

By inhibiting carbonic anhydrase, 4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid affects several biochemical pathways. The most direct of these is the regulation of pH and fluid balance in the body. Carbonic anhydrase plays a key role in these processes, and its inhibition can lead to changes in the acid-base balance of the body .

Result of Action

The inhibition of carbonic anhydrase by 4-(4-Oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)benzoic acid can have several molecular and cellular effects. These may include changes in intracellular pH, disruption of ion transport processes, and potential anticancer activity .

properties

IUPAC Name

4-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O4S2/c21-15-13(11-3-1-2-4-12(11)19-15)14-16(22)20(18(25)26-14)10-7-5-9(6-8-10)17(23)24/h1-8,22H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIUCUSXTBBRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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